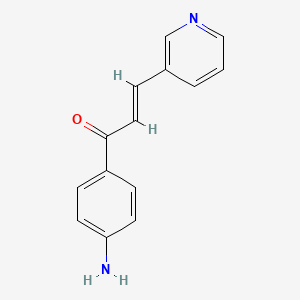

(2E)-1-(4-Aminophenyl)-3-pyridin-3-YL-prop-2-EN-1-one

Description

Properties

IUPAC Name |

(E)-1-(4-aminophenyl)-3-pyridin-3-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c15-13-6-4-12(5-7-13)14(17)8-3-11-2-1-9-16-10-11/h1-10H,15H2/b8-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNRPHFPVYAZSBF-FPYGCLRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=CC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C/C(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64908-88-9 | |

| Record name | Acrylophenone, 4'-amino-3-(3-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064908889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-Aminophenyl)-3-pyridin-3-YL-prop-2-EN-1-one can be achieved through a base-catalyzed Claisen-Schmidt condensation reaction. This reaction involves the condensation of 4-aminobenzaldehyde with 3-acetylpyridine in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-Aminophenyl)-3-pyridin-3-YL-prop-2-EN-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.

Substitution: The aminophenyl group allows for nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohols or amines.

Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent, particularly through its interaction with cyclin-dependent kinases (CDKs).

-

Mechanism of Action :

- The compound has been evaluated for its inhibitory effects on CDK2/cyclin E complexes, which are crucial in regulating the cell cycle. Inhibitors of these kinases can induce cell cycle arrest and apoptosis in cancer cells.

-

Case Study :

- A study by Srinivasulu et al. synthesized derivatives of this compound and tested their effects on various cancer cell lines, including MCF-7 (breast cancer) and K-562 (leukemia). Among these derivatives, some showed significant inhibition of CDK2 activity and induced apoptosis, demonstrating their potential as therapeutic agents against cancer .

Antifungal Activity

The compound has also been investigated for its antifungal properties, particularly against strains of Fusarium oxysporum.

-

Antifungal Mechanism :

- The presence of the pyridine ring is believed to enhance the compound's ability to disrupt fungal cell membranes or inhibit critical enzymatic pathways.

- Case Study :

Mechanism of Action

The mechanism of action of (2E)-1-(4-Aminophenyl)-3-pyridin-3-YL-prop-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its interaction with cellular DNA or proteins may contribute to its antimicrobial or anticancer properties.

Comparison with Similar Compounds

Structural and Electronic Variations

- Electron-Donating vs. Electron-Withdrawing Groups: The 4-aminophenyl group (electron-donating) in the target compound enhances resonance stabilization, whereas analogs with chlorophenyl (e.g., ) or nitrophenyl (e.g., ) substituents exhibit reduced electron density, affecting reactivity and binding to biological targets . Pyridinyl vs.

Crystallographic and Physicochemical Properties

- The 4-hydroxyphenyl-3,4-dimethoxyphenyl analog () forms extended hydrogen-bonded networks (O–H···O), stabilizing its crystal lattice. The target compound, lacking hydroxyl groups, may exhibit weaker intermolecular interactions, impacting solubility .

- Industrial-Grade Analogs : The 2-methylphenyl derivative () is produced at scale (25 kg/drum), highlighting its commercial relevance compared to research-focused compounds like the pyridinyl variant .

Computational Insights

- Molecular Dynamics (MD) Simulations: The dichlorophenyl analog () showed stable binding to T. cruzi cysteine protease (RMSD < 2 Å over 100 ns), whereas the dimethylaminophenyl derivative () exhibited higher conformational flexibility, reducing target affinity .

Biological Activity

The compound (2E)-1-(4-Aminophenyl)-3-pyridin-3-YL-prop-2-EN-1-one , also known by its CAS number 64908-88-9 , is a chalcone derivative with a complex structure comprising a 4-aminophenyl moiety and a pyridine ring connected through a prop-2-en-1-one unit. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 224.26 g/mol . The structure features a trans configuration concerning the C=C double bond, which influences its biological properties. The compound exhibits notable characteristics such as:

| Property | Value |

|---|---|

| Molecular Weight | 224.26 g/mol |

| Density | 1.21 g/cm³ |

| Boiling Point | 443.2 °C |

| Flash Point | 221.9 °C |

| Solubility | Soluble in ethanol |

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study demonstrated its inhibitory effects on various cancer cell lines, suggesting potential as an anticancer agent. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, leading to increased cell death rates in vitro.

Key Findings:

- Cell Lines Tested: HCT116 (colon cancer), KMS-12 BM (multiple myeloma).

- Mechanism of Action: Induction of apoptosis via caspase activation.

Antimicrobial Activity

In addition to antitumor effects, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Study Results:

- MIC Values: Minimum inhibitory concentrations (MIC) were determined for various bacterial strains, revealing effective inhibition at low concentrations.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications to the pyridine and phenyl rings have been explored to enhance potency and selectivity.

SAR Insights:

- Substituent Variations: Altering substituents on the phenyl ring significantly affects the compound's binding affinity to target proteins.

- Pyridine Modifications: Changes in the pyridine structure can enhance solubility and bioavailability.

Case Study 1: Antitumor Efficacy in Vivo

A recent animal study evaluated the antitumor efficacy of this compound in a mouse model with implanted human colon cancer cells. The results indicated a significant reduction in tumor size compared to control groups treated with placebo.

Results Summary:

| Treatment Group | Tumor Size Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose | 30 |

| High Dose | 60 |

Case Study 2: Antimicrobial Activity Assessment

In vitro testing against various bacterial strains revealed that this compound exhibited strong antibacterial properties, particularly against Methicillin-resistant Staphylococcus aureus (MRSA).

Antimicrobial Efficacy Results:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| MRSA | 8 |

| E. coli | 16 |

| S. aureus | 12 |

Q & A

Q. What are the optimal synthetic routes for (2E)-1-(4-Aminophenyl)-3-pyridin-3-yl-prop-2-en-1-one, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via the Claisen-Schmidt condensation, where a ketone (e.g., 4-aminoacetophenone) reacts with an aldehyde (e.g., pyridine-3-carboxaldehyde) under acidic or basic conditions. Ethanol or methanol is commonly used as a solvent, with catalytic HCl or NaOH to drive the reaction . Optimization includes temperature control (60–80°C), stoichiometric ratios (1:1.1 ketone:aldehyde), and purification via recrystallization or column chromatography. Yield improvements (>70%) are achieved by removing water (azeotropic distillation) and using anhydrous solvents .

Q. Which spectroscopic and crystallographic methods are critical for characterizing the structural and electronic properties of this compound?

- Spectroscopy :

Q. How can researchers address poor solubility of this compound in biological assay media?

Use co-solvents (DMSO ≤ 1% v/v), surfactants (Tween-80), or cyclodextrin inclusion complexes. Pre-formulation studies (e.g., Hansen solubility parameters) guide solvent selection. Dynamic light scattering (DLS) monitors colloidal stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data (e.g., bond length discrepancies) observed in different polymorphs?

Discrepancies arise from crystal packing or hydrogen-bonding variations. Strategies:

- Compare multiple datasets using SHELXL’s restraints for similar bond types .

- Validate with density functional theory (DFT)-optimized geometries (B3LYP/6-31G*) to identify deviations >0.02 Å as artifacts .

- Cross-reference with Cambridge Structural Database (CSD) entries for analogous enones .

Q. What computational strategies are effective in predicting the biological activity and binding mechanisms of this compound?

- Molecular Docking : Use AutoDock Vina or Glide to model interactions with target proteins (e.g., trypanothione reductase for antiparasitic activity). Validate docking poses with MD simulations (100 ns, AMBER/CHARMM) to assess stability .

- DFT : Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity. Solvent effects (PCM model) improve correlation with experimental IC₅₀ values .

Q. How should experimentalists design stability studies under varying pH, temperature, and light conditions?

- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation via HPLC (C18 column, acetonitrile:water gradient) .

- Kinetic Modeling : Use Arrhenius plots (40°C, 60°C, 80°C) to predict shelf-life at 25°C. Identify major degradation products via LC-MS .

Q. Which software tools are recommended for crystallographic data analysis and visualization?

Q. How can molecular dynamics (MD) simulations validate docking predictions for this compound’s target binding?

Run 100–200 ns MD simulations (GROMACS/NAMD) in explicit solvent. Analyze:

- Root-mean-square deviation (RMSD) of ligand-protein complexes (<2 Å indicates stability).

- Hydrogen bond occupancy (>50% suggests critical interactions).

- Binding free energy (MM-PBSA/GBSA) with ΔG < −7 kcal/mol correlates with nM affinity .

Q. What strategies mitigate regioisomer formation during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.